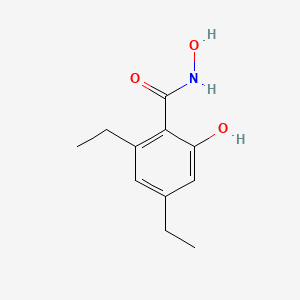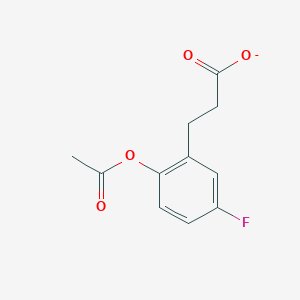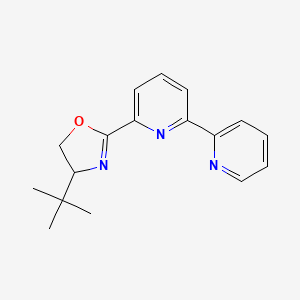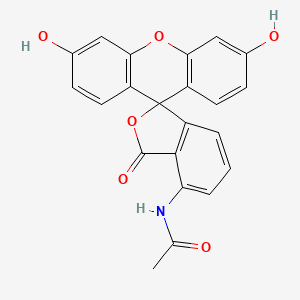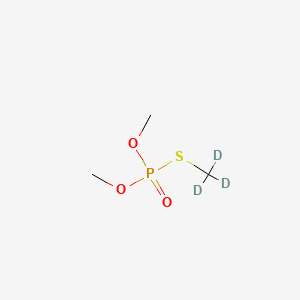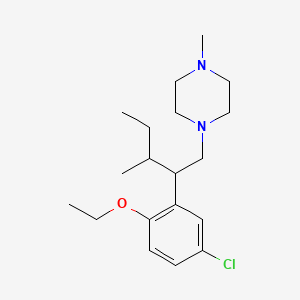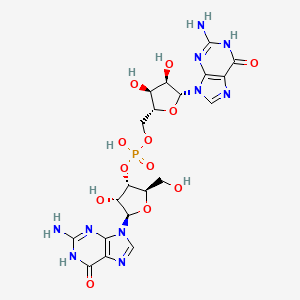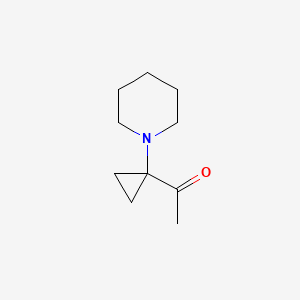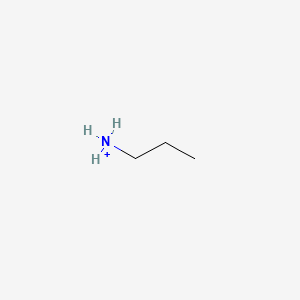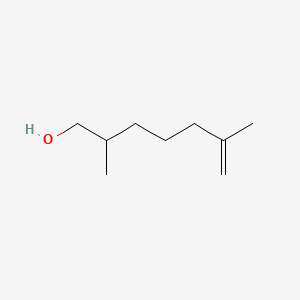
2,6-Dimethyl-6-hepten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-6-hepten-1-ol is an aliphatic alcohol with the molecular formula C9H18O. It is known for its characteristic structure, which includes a heptene backbone with two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 1st position . This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-hepten-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the coupling of a Grignard reagent derived from 3-methyl-3-butenyl bromide with a suitable aldehyde under Schlosser conditions can yield the desired alcohol . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and cooling below -50°C to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of related compounds such as methylheptenone. This method is favored due to its scalability and cost-effectiveness . The process generally requires a catalyst like palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
化学反応の分析
Types of Reactions
2,6-Dimethyl-6-hepten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,6-Dimethyl-6-heptenal.
Reduction: 2,6-Dimethylheptanol.
Substitution: 2,6-Dimethyl-6-heptenyl chloride.
科学的研究の応用
2,6-Dimethyl-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 2,6-Dimethyl-6-hepten-1-ol involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone in ants, influencing their behavior and communication . The exact molecular pathways and targets are still under investigation, but it is believed to interact with olfactory receptors in insects.
類似化合物との比較
2,6-Dimethyl-6-hepten-1-ol can be compared with other similar compounds such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
The unique combination of the heptene backbone with two methyl groups and a hydroxyl group at specific positions makes this compound distinct. Its role as a pheromone in ants and its applications in the fragrance industry further highlight its uniqueness.
特性
CAS番号 |
36806-46-9 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
2,6-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
InChIキー |
GUIBQTSZYLPXBH-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=C)C)CO |
沸点 |
62.00 °C. @ 1.00 mm Hg |
密度 |
0.841-0.846 |
溶解性 |
insoluble in water, soluble in fixed oils |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


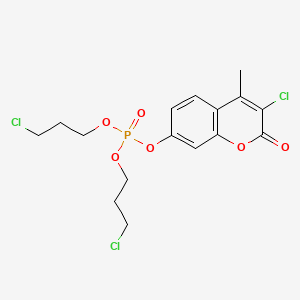
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
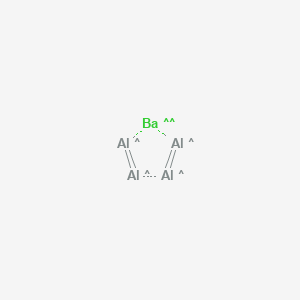
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
